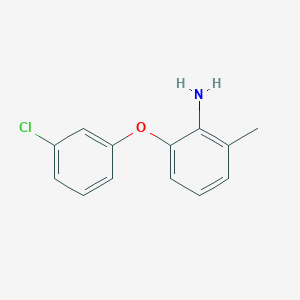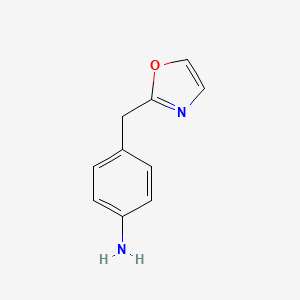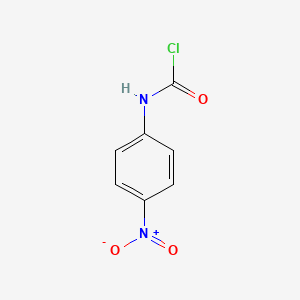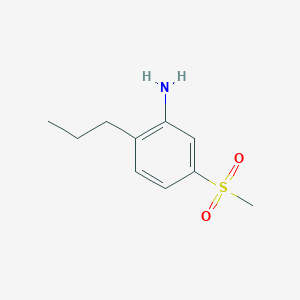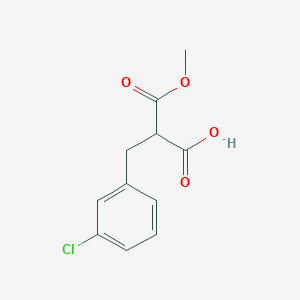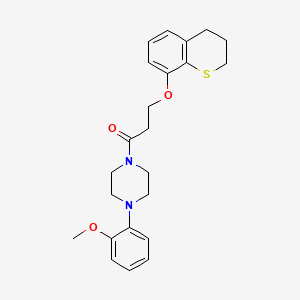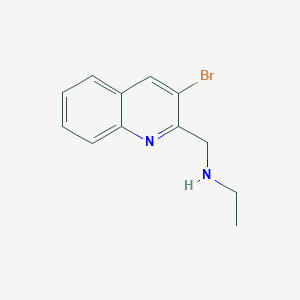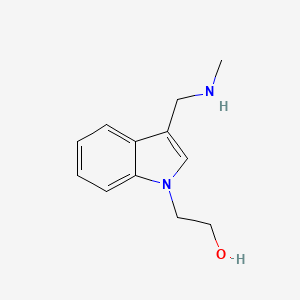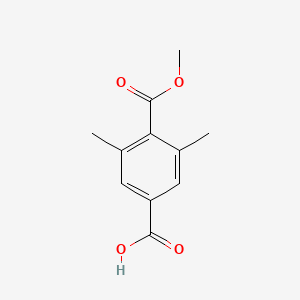
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid typically involves the esterification of 3,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves the continuous esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other suitable catalysts . The reaction is conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl or methoxycarbonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the methyl groups at the 3 and 5 positions, affecting its chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methyl and methoxycarbonyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
18958-19-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methoxycarbonyl-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(10(12)13)5-7(2)9(6)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
SXAZEUCRZLPRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
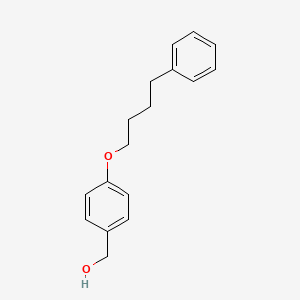
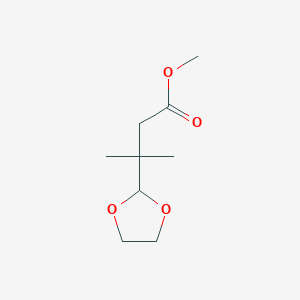
![4-[4-(2-Chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B8450741.png)
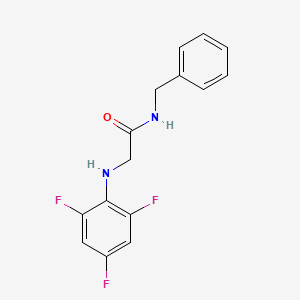
![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)
![2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile](/img/structure/B8450774.png)
